molecular formula C18H28N2O B5058346 N-[1-(propan-2-yl)piperidin-4-yl]-4-propylbenzamide

N-[1-(propan-2-yl)piperidin-4-yl]-4-propylbenzamide

Cat. No.: B5058346
M. Wt: 288.4 g/mol
InChI Key: MBIIVUABTAINBV-UHFFFAOYSA-N
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Description

N-[1-(propan-2-yl)piperidin-4-yl]-4-propylbenzamide is a chemical compound that belongs to the class of benzamides It features a piperidine ring substituted with an isopropyl group at the nitrogen atom and a propyl group at the para position of the benzamide moiety

Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-5-15-6-8-16(9-7-15)18(21)19-17-10-12-20(13-11-17)14(2)3/h6-9,14,17H,4-5,10-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIIVUABTAINBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]-4-propylbenzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.

    Substitution with Isopropyl Group: The nitrogen atom of the piperidine ring is then substituted with an isopropyl group using an alkylation reaction with isopropyl bromide in the presence of a base like sodium hydride.

    Formation of Benzamide Moiety: The benzamide moiety is introduced by reacting 4-propylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the piperidine derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propan-2-yl)piperidin-4-yl]-4-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-(propan-2-yl)piperidin-4-yl]-4-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]-4-propylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide
  • N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine

Uniqueness

N-[1-(propan-2-yl)piperidin-4-yl]-4-propylbenzamide is unique due to its specific substitution pattern on the piperidine ring and the benzamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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